molecular formula C19H16N2O2S B4501792 4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one

4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one

Cat. No.: B4501792
M. Wt: 336.4 g/mol
InChI Key: RGWJXWCJDFHYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(Naphthalen-2-yl)thiophen-2-yl]carbonyl}piperazin-2-one is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[5-(2-naphthyl)-2-thienyl]carbonyl}-2-piperazinone is 336.09324893 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Thieno[2,3-b][1,6]naphthyridines Synthesis : A study highlighted the synthesis of thieno[2,3-b][1,6]naphthyridine derivatives, which serve as intermediates for synthesizing related heterocyclic compounds such as pyrimidothienonaphthyridines and triazinothienonaphthyridine, indicating their versatile applications in chemical synthesis (Geies et al., 1993).

Antimicrobial and Anti-proliferative Properties

  • Antimicrobial Agents Synthesis : Compounds derived from naphtho[2,1-b]pyranone showed antimicrobial activities, suggesting their potential as therapeutic agents (El-Gaby et al., 2000).
  • Anti-proliferative Properties in Cancer Treatment : A study on 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives demonstrated significant cytotoxic activity against HT-29 cells, indicating their potential in inducing apoptosis and serving as chemotherapeutic agents in colon cancer treatment (Ahagh et al., 2019).

Fluorescence and Ligand Binding Applications

  • Fluorescent Logic Gates Development : Compounds designed with a 4-amino-N-aryl-1,8-naphthalimide fluorophore, a piperazine receptor, and an aryl group were synthesized as fluorescent logic gates, showing potential for applications in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).

Luminescence Properties in Platinum Complexes

  • Cyclometallated Platinum Complexes : Research on luminescent platinum complexes with substituted thienylpyridines provided insights into their photoluminescence and electronic absorption spectra, aiding in the understanding of their luminescence properties for potential applications in materials science (Kozhevnikov et al., 2009).

Properties

IUPAC Name

4-(5-naphthalen-2-ylthiophene-2-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18-12-21(10-9-20-18)19(23)17-8-7-16(24-17)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11H,9-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWJXWCJDFHYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC=C(S2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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